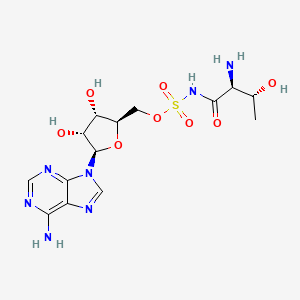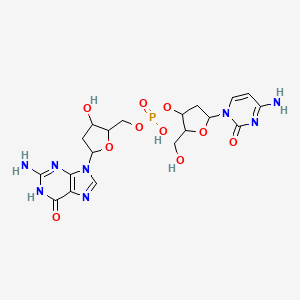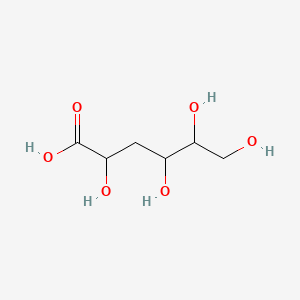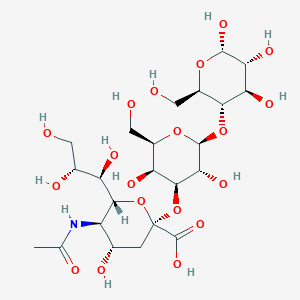
3'-beta-Sialyl-beta-lactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-beta-Sialyl-beta-lactose is a complex carbohydrate composed of sialic acid linked to lactose. It is a type of human milk oligosaccharide, which are the third most abundant component in human milk after lactose and fat. This compound plays a crucial role in infant nutrition and health, contributing to the development of the immune system and gut microbiota.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3'-beta-Sialyl-beta-Lactose erfolgt aufgrund der Komplexität des Moleküls typischerweise enzymatisch. Ein gängiger Ansatz ist die Verwendung einer mehrstufigen Enzymkaskadenreaktion in einer Eintopfsynthese. Diese Methode verwendet Enzyme wie Sialyltransferasen, um Sialinsäure unter optimierten Bedingungen, einschließlich spezifischem pH-Wert, Temperatur und dem Vorhandensein von Cofaktoren wie Cytidinmonophosphat, auf Lactose zu übertragen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound verwendet häufig gentechnisch veränderte Mikroorganismen wie Escherichia coli, um die Ausbeute und Effizienz zu steigern. Diese Mikroorganismen werden so modifiziert, dass sie die notwendigen Enzyme für die Biosynthese der Verbindung exprimieren. Der Prozess beinhaltet die Fermentation, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3'-beta-Sialyl-beta-Lactose kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Zerfall in seine Monosaccharidkomponenten.
Oxidation: Umsetzung von Hydroxylgruppen in Carbonylgruppen.
Glykosylierung: Anlagerung von Zuckerresten, um komplexere Kohlenhydrate zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Üblicherweise unter sauren oder enzymatischen Bedingungen durchgeführt.
Oxidation: Oftmals unter Verwendung von Reagenzien wie Periodat oder enzymatischen Oxidasen.
Glykosylierung: Benötigt Glykosyltransferasen und aktivierte Zuckerdonoren.
Hauptprodukte
Hydrolyse: Produziert Sialinsäure und Lactose.
Oxidation: Führt zur Bildung von Aldehyden oder Ketonen.
Glykosylierung: Führt zur Bildung von komplexeren Oligosacchariden.
Wissenschaftliche Forschungsanwendungen
3'-beta-Sialyl-beta-Lactose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Glykosylierungsreaktionen und Kohlenhydratchemie zu untersuchen.
Biologie: Untersucht für seine Rolle bei Zell-Zell-Interaktionen und Signalwegen.
Industrie: Wird bei der Herstellung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt, die darauf abzielen, die Darmgesundheit und die Immunfunktion zu verbessern.
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet die Wechselwirkung mit bestimmten Rezeptoren auf der Zelloberfläche. Es kann die natürlichen Liganden dieser Rezeptoren imitieren und so die Bindung von Krankheitserregern blockieren und Infektionen verhindern. Zusätzlich kann es die Immunantwort modulieren und das Wachstum von nützlichen Darmbakterien fördern .
Wirkmechanismus
The mechanism by which 3’-beta-Sialyl-beta-lactose exerts its effects involves its interaction with specific receptors on the surface of cells. It can mimic the natural ligands of these receptors, thereby blocking the binding of pathogens and preventing infections. Additionally, it can modulate the immune response and promote the growth of beneficial gut bacteria .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6'-Sialyllactose: Ein weiteres Humanmilch-Oligosaccharid mit Sialinsäure, das an einer anderen Position gebunden ist.
Lacto-N-Neotetraose: Ein neutrales Oligosaccharid, das in der Muttermilch vorkommt.
Lacto-N-Tetraose: Ein weiteres neutrales Oligosaccharid mit einer anderen Struktur.
Einzigartigkeit
3'-beta-Sialyl-beta-Lactose ist einzigartig aufgrund seiner spezifischen Verknüpfung von Sialinsäure mit Lactose, die unterschiedliche biologische Funktionen verleiht. Seine Fähigkeit, die Adhäsion von Krankheitserregern zu verhindern und das Immunsystem zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
64839-32-3 |
|---|---|
Molekularformel |
C23H39NO19 |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
CILYIEBUXJIHCO-LPTWSRJFSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


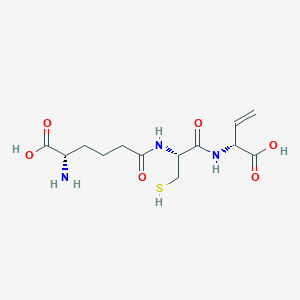
![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)

![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)

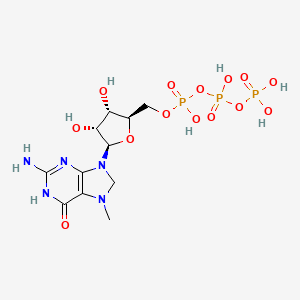

![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)

